molecular formula C10H11ClN4O B180826 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine CAS No. 114684-96-7

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B180826
CAS No.: 114684-96-7
M. Wt: 238.67 g/mol
InChI Key: HSNPJLJHRZVTNR-UHFFFAOYSA-N
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Description

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The structure of this compound includes a pyrrolopyrimidine core with a chlorine atom at the 2-position and a morpholine ring at the 4-position.

Mechanism of Action

Target of Action

The primary target of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the inhibition of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . The inhibition of PKB leads to a decrease in these cellular processes .

Pharmacokinetics

Modifications to the structure of these compounds, such as variation of the linker group, have led to the development of potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by this compound leads to a decrease in cell proliferation and survival . In cellular assays, compounds containing this structure have shown activity against cancer cell lines . They have also been found to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain halogens, such as bromine, has been found to generally favor antitubercular activity over other halogens such as chlorine . Additionally, the metabolic environment within the body can affect the compound’s action, as metabolism can lead to rapid clearance of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine typically involves the following steps:

    Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-dichloropyrimidine and pyrrole derivatives.

    Morpholine Substitution: The final step involves the substitution of the chlorine atom at the 4-position with a morpholine ring. This can be accomplished using morpholine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as potassium carbonate or sodium hydride.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can result in the formation of oxo derivatives.

Scientific Research Applications

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: It is studied as a potential kinase inhibitor with applications in cancer therapy. The compound has shown promising activity against various cancer cell lines by inhibiting key kinases involved in cell proliferation.

    Biological Research: The compound is used in biological studies to understand its mechanism of action and its effects on cellular pathways.

    Chemical Biology: It serves as a tool compound to study the role of specific kinases in cellular processes.

    Industrial Applications: The compound may also have applications in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: This compound is similar in structure but lacks the morpholine ring. It is also studied for its biological activities.

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another related compound with a different substitution pattern on the pyrrolopyrimidine core.

Uniqueness

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine is unique due to the presence of both the chlorine atom and the morpholine ring, which contribute to its specific biological activities and potential as a kinase inhibitor. The combination of these structural features enhances its binding affinity and selectivity for certain kinases, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-10-13-7-1-2-12-8(7)9(14-10)15-3-5-16-6-4-15/h1-2,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNPJLJHRZVTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553218
Record name 2-Chloro-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114684-96-7
Record name 2-Chloro-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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